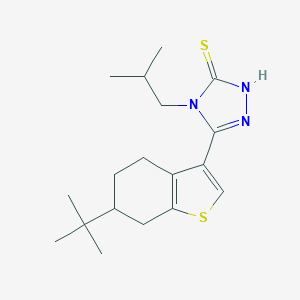![molecular formula C13H16N8O6 B457136 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE](/img/structure/B457136.png)
3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is a complex organic compound featuring multiple nitro and pyrazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide typically involves the reaction of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, hydrazinolysis, and subsequent coupling reactions. The reaction conditions are optimized to maximize yield and purity, with considerations for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized pyrazole derivatives.
科学的研究の応用
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as energetic materials and polymers.
作用機序
The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide involves interactions with specific molecular targets and pathways. The nitro groups and pyrazole rings play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT): A highly thermally stable energetic material with high performance.
Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate: A related compound with similar structural features.
Uniqueness
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is unique due to its combination of multiple nitro and pyrazole groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H16N8O6 |
|---|---|
分子量 |
380.32g/mol |
IUPAC名 |
N'-[3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]-3-(3-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C13H16N8O6/c1-9-8-11(21(26)27)17-19(9)7-4-13(23)15-14-12(22)3-6-18-5-2-10(16-18)20(24)25/h2,5,8H,3-4,6-7H2,1H3,(H,14,22)(H,15,23) |
InChIキー |
HXKFIBPAUKCJKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE](/img/structure/B457054.png)
![2-(difluoromethoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B457055.png)
![5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B457057.png)
![3-[(4-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B457059.png)

![4-({5-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}methoxy)benzonitrile](/img/structure/B457062.png)
![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B457064.png)

![2-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B457067.png)

![7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B457070.png)
![Methyl 2-[[6-bromo-2-(4-butylphenyl)quinoline-4-carbonyl]amino]-4-(3-pyridyl)thiophene-3-carboxylate](/img/structure/B457071.png)
![6-tert-butyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B457073.png)
![N'-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B457076.png)
